molecular formula C8H6BrFO2 B3252882 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone CAS No. 220131-30-6

2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone

Cat. No.: B3252882
CAS No.: 220131-30-6
M. Wt: 233.03 g/mol
InChI Key: WLXXRLYAYQQESZ-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6BrFO2. It is a brominated derivative of acetophenone, featuring a bromo group at the alpha position and a fluoro and hydroxy group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone typically involves the bromination of 2-fluoro-4-hydroxyacetophenone. One common method is the reaction of 2-fluoro-4-hydroxyacetophenone with bromine in the presence of a solvent like chloroform or acetic acid . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The bromo group can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Major Products

Scientific Research Applications

2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The presence of the bromo and fluoro groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone
  • 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone
  • 2-Bromo-1-(2-fluoro-4-nitrophenyl)ethanone

Uniqueness

2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone is unique due to the combination of bromo, fluoro, and hydroxy groups, which confer distinct chemical reactivity and biological activity. This combination makes it particularly useful in medicinal chemistry for designing compounds with specific pharmacological properties .

Properties

IUPAC Name

2-bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-4-8(12)6-2-1-5(11)3-7(6)10/h1-3,11H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXXRLYAYQQESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5 g (32.44 mmol) of 1-(2-fluoro-4-hydroxyphenyl)ethanone dissolved in 140 ml of anhydrous dioxane are added dropwise 5.7 g (35.68 mmol, 1.83 ml) of dibromine at 0° C. under argon. The reaction mixture is brought to 70° C. for 3 h. The solvent is concentrated by vacuum evaporation and the solid is recrystallized in 40 ml of 1,2-dichloroethane to yield 5.67 g (75%) of 2-bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone in the form of a violet solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
1.83 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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